L-carnitine ( (R)-3-carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium inner salt) is a naturally occurring quaternary ammonium compound. [] It plays a crucial role in fatty acid metabolism, facilitating the transport of long-chain fatty acids across the mitochondrial membrane for beta-oxidation and energy production. []
One method utilizes (R)-epichlorohydrin as a chiral starting material. [] The process involves three key steps:
Another method utilizes enzymatic resolution of racemic (R,S)-3,4-epoxybutyric acid esters. [] The process involves:
The crystal structure of L-carnitine hydrochloride reveals: []
This L-carnitine derivative shows a conjugated system with a reverse olefin structure. [] The two chloride ions in the crystal structure are strongly held together by a Cl—H...Cl hydrogen bond. []
(R)-oleoylcarnitine hydrochloride is a derivative of carnitine, specifically an acylcarnitine, which plays a crucial role in fatty acid metabolism. It is characterized by the presence of an oleoyl group attached to the carnitine backbone, which is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. This compound is often studied for its metabolic implications and potential therapeutic applications in various diseases, including metabolic disorders and cardiovascular diseases.
(R)-oleoylcarnitine hydrochloride is classified under:
The synthesis of (R)-oleoylcarnitine hydrochloride typically involves several steps that include the acylation of carnitine with oleic acid or its derivatives.
Technical details include:
(R)-oleoylcarnitine hydrochloride has a complex structure characterized by:
The molecular structure can be represented as follows:
The compound's 2D structure features a double bond in the oleoyl chain, contributing to its unsaturation and biological properties .
(R)-oleoylcarnitine hydrochloride participates in various biochemical reactions, particularly in metabolic pathways involving fatty acid oxidation. Key reactions include:
Technical details involve enzyme-catalyzed reactions where carnitine acyltransferases play a significant role in regulating these processes .
The mechanism of action of (R)-oleoylcarnitine hydrochloride primarily revolves around its role as a carrier for long-chain fatty acids.
Data from studies indicate that disturbances in this mechanism can lead to metabolic disorders, highlighting the importance of (R)-oleoylcarnitine in maintaining metabolic homeostasis .
(R)-oleoylcarnitine hydrochloride has several applications in scientific research and medicine:
Research continues to explore additional therapeutic applications and mechanisms by which (R)-oleoylcarnitine may influence metabolic health and disease states.
(R)-Oleoylcarnitine hydrochloride, the salt form of the esterified carnitine derivative, functions as an essential transporter of oleic acid (C18:1) across mitochondrial membranes. This process enables the β-oxidation of long-chain fatty acids (LCFAs), a critical energy-generating pathway in tissues with high metabolic demands such as cardiac and skeletal muscle. The transport mechanism involves three sequential enzymatic steps:
Esterification: Cytosolic carnitine palmitoyltransferase 1 (CPT1) catalyzes the transesterification of oleoyl-CoA to form (R)-oleoylcarnitine, releasing free CoA. CPT1 resides on the outer mitochondrial membrane and serves as the primary regulatory point for fatty acid oxidation. Malonyl-CoA, an intermediate in fatty acid synthesis, potently inhibits CPT1 to prevent futile cycling during lipogenesis [1] [4].
Translocation: (R)-Oleoylcarnitine is shuttled across the impermeable inner mitochondrial membrane via carnitine-acylcarnitine translocase (CACT), an antiporter that exchanges one molecule of free carnitine for one molecule of acylcarnitine. This step maintains the carnitine pool equilibrium between mitochondrial compartments [4] [9].
Regeneration: Within the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) hydrolyzes (R)-oleoylcarnitine back to oleoyl-CoA and free carnitine. The liberated oleoyl-CoA then enters β-oxidation, generating acetyl-CoA for ATP production via the tricarboxylic acid (TCA) cycle [1] [3].
Table 1: Enzymes Governing (R)-Oleoylcarnitine Transport
Enzyme | Location | Function | Regulators |
---|---|---|---|
CPT1 | Outer mitochondrial membrane | Converts oleoyl-CoA to (R)-oleoylcarnitine | Inhibited by malonyl-CoA |
CACT | Inner mitochondrial membrane | Exchanges (R)-oleoylcarnitine for free carnitine | Substrate concentration-dependent |
CPT2 | Inner mitochondrial membrane | Regenerates oleoyl-CoA from (R)-oleoylcarnitine | Requires matrix CoA |
Disruptions in this shuttle system elevate (R)-oleoylcarnitine levels, serving as diagnostic biomarkers for inherited disorders like carnitine palmitoyltransferase II (CPT II) deficiency and carnitine-acylcarnitine translocase (CACT) deficiency. In CPT II deficiency, impaired regeneration of oleoyl-CoA causes (R)-oleoylcarnitine to accumulate in blood and tissues, exceeding 10-fold normal concentrations [1] [3].
(R)-Oleoylcarnitine belongs to the long-chain unsaturated acylcarnitine subgroup, characterized by:
The structural features confer unique metabolic behaviors:
Table 2: Disease Associations of Elevated (R)-Oleoylcarnitine
Disorder Category | Specific Condition | Proposed Mechanism |
---|---|---|
Genetic Metabolic Disorders | CPT II deficiency | Impaired mitochondrial regeneration of oleoyl-CoA |
CACT deficiency | Defective mitochondrial import | |
Acquired Metabolic Conditions | Type 2 diabetes/insulin resistance | Inhibition of insulin-mediated glucose disposal |
Chronic heart failure | Incomplete fatty acid oxidation in cardiomyocytes | |
Cancer | Hepatocellular carcinoma | STAT3-dependent cancer stem cell proliferation |
The biosynthesis of (R)-oleoylcarnitine occurs via enzymatic conjugation of L-carnitine and oleoyl-CoA, independently of de novo carnitine synthesis:
Carnitine Biosynthesis Precursors
L-carnitine is synthesized endogenously from protein-bound trimethyllysine (TML), derived from lysine and methionine. Key steps include:
Table 3: Tissue-Specific Expression of Carnitine Biosynthetic Enzymes
Enzyme | Primary Tissues | Activity Level |
---|---|---|
TMLD | Kidney > Liver > Heart | 9.7–22.7 pmol/mg/min (liver/kidney) |
SHMT1/2 | Liver | Modulated by folate status |
TMABA-DH | Liver > Kidney | NAD⁺-dependent |
BBH | Liver, Testis | Zinc-dependent; rate-limiting |
Formation of (R)-Oleoylcarnitine
The esterification reaction occurs in the cytosol:Oleoyl-CoA + L-Carnitine ⇌ (R)-Oleoylcarnitine + CoASHCatalyzed by carnitine acyltransferases (CPT1/CRAT):
Regulatory mechanisms include:
Cross-Pathway Integration
(R)-Oleoylcarnitine biosynthesis intersects with:
The enzymatic pathways ensure tissue-specific adaptability: intestinal epithelia synthesize carnitine de novo, explaining normal gut function in OCTN transporter deficiencies [2], while hepatic synthesis predominates systemically.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: